Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

3,3-Dimethyl-1-butyne is a terminal alkyne with the molecular formula C6H10, characterized by its branched structure featuring a triple bond at the terminal position. This compound is valued for its role as a versatile building block in organic synthesis, particularly in the preparation of specialty chemicals and pharmaceuticals. Its sterically hindered structure enhances selectivity in coupling reactions, such as Sonogashira and click chemistry applications. The compound's high purity and stability under standard conditions make it suitable for precise synthetic workflows. Additionally, its reactivity with electrophiles and transition metal catalysts underscores its utility in constructing complex molecular architectures.
3,3-Dimethyl-1-butyne structure
3,3-Dimethyl-1-butyne structure
Product name:3,3-Dimethyl-1-butyne
CAS No:917-92-0
MF:C6H10
MW:82.1436018943787
MDL:MFCD00008852
CID:40217
PubChem ID:13512

3,3-Dimethyl-1-butyne Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-1-butyne
    • 3-3'-Dimethyl-1-Butyne
    • (CH3)3CCequivCH
    • 3,3,3-Trimethylpropyne
    • 3,3-dimethyl-but-1-yne
    • 3,3-Dimethylbutyne
    • 1-BUTYNE, 3,3-DIMETHYL-
    • 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
    • 3,3-DIMETHYLBUTYNE-1
    • TERT-BUTYLACETYLENE
    • T-BUTYL ACETYLENE
    • 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
    • 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
    • 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
    • TERT-BUTYLETHYNE
    • 3,3-dimethylbut-1-yne
    • : 3,3-Dimethyl-1-butyne
    • 3,3-Dimethyl-1-butyne (ACI)
    • 2,2-Dimethyl-3-butyne
    • Neohexyne
    • EN300-83192
    • MFCD00008852
    • DTXCID20161162
    • PX4NL23U52
    • J-511081
    • CHEMBL1908221
    • 3.3-dimethyl-1-butyne
    • (CH3)3CC.$.CH
    • EC 213-035-3
    • EINECS 213-035-3
    • B1114
    • 3,3-dimethyl- 1-butyne
    • DTXSID70238671
    • F15435
    • DB-006265
    • NS00005046
    • t-Butylacetylene
    • AKOS015841094
    • 917-92-0
    • tert-butyl acetylene
    • UNII-PX4NL23U52
    • A844068
    • BDBM50027798
    • tert-butylacetylide
    • 51730-68-8
    • 3,3Dimethylbutyne
    • 3, 3-dimethyl-but-1-yne
    • F0001-2465
    • 3,3-Dimethyl-1-butyne, 98%
    • tert-butylacetyiene
    • 1-BUTYNE,3,3-DIMETHYL-
    • tertbutylacetylene
    • 2,2-dimethyl-but-3-yne
    • 3,3-dimethyl-but-l-yne
    • MDL: MFCD00008852
    • Inchi: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
    • InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
    • SMILES: C#CC(C)(C)C
    • BRN: 1697100

Computed Properties

  • Exact Mass: 82.07825g/mol
  • Surface Charge: 0
  • XLogP3: 2.2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 82.07825g/mol
  • Monoisotopic Mass: 82.07825g/mol
  • Topological Polar Surface Area: 0Ų
  • Heavy Atom Count: 6
  • Complexity: 73.9
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 0.667 g/mL at 25 °C(lit.)
  • Melting Point: −78 °C (lit.)
  • Boiling Point: 38°C
  • Flash Point: Fahrenheit: -13 ° f
    Celsius: -25 ° c
  • Refractive Index: n20/D 1.374(lit.)
  • Water Partition Coefficient: Miscible with chloroform, benzene and toluene. Immiscible with water.
  • Stability/Shelf Life: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
  • PSA: 0.00000
  • LogP: 1.66570
  • Vapor Pressure: 7.88 psi ( 20 °C)
  • Sensitiveness: Sensitive to heat
  • Solubility: Not determined

3,3-Dimethyl-1-butyne Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H224,H315,H319,H335
  • Warning Statement: P210,P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3295 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 12-36/37/38
  • Safety Instruction: S3-S16-S26-S33-S7/9
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:II
  • Packing Group:I
  • Risk Phrases:R12; R36/37/38
  • Safety Term:3
  • Storage Condition:0-10°C

3,3-Dimethyl-1-butyne Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

3,3-Dimethyl-1-butyne Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B692120-5g
tert-Butylethyne
917-92-0
5g
$ 138.00 2023-09-08
Oakwood
134000-25g
3,3-Dimethyl-1-butyne
917-92-0 97%
25g
$103.00 2024-07-19
Enamine
EN300-83192-5.0g
3,3-dimethylbut-1-yne
917-92-0 95.0%
5.0g
$72.0 2025-03-21
Life Chemicals
F0001-2465-5g
3,3-DIMETHYL-1-BUTYNE
917-92-0 95%+
5g
$60.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017420-5ml
3,3-Dimethyl-1-butyne
917-92-0 95%
5ml
¥61 2024-05-21
Cooke Chemical
A3157412-500ml
3,3-Dimethyl-1-butyne
917-92-0 96%
500ml
RMB 1252.80 2025-02-20
Apollo Scientific
OR11141-25g
3,3-Dimethylbut-1-yne
917-92-0
25g
£195.00 2025-02-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14013-25g
3,3-Dimethyl-1-butyne, 98%
917-92-0 98%
25g
¥5693.00 2023-04-13
Apollo Scientific
OR11141-500g
3,3-Dimethylbut-1-yne
917-92-0
500g
£945.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017420-100ml
3,3-Dimethyl-1-butyne
917-92-0 95%
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¥428 2024-05-21

3,3-Dimethyl-1-butyne Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
tert-Butylacetylene revisited. Improved synthesis. Methyl migration during bromination
Collier, Wayne L.; Macomber, R. S., Journal of Organic Chemistry, 1973, 38(7), 1367-9

Production Method 2

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

Production Method 3

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Pinacol
Reference
Convenient procedures for the preparation of tert-butylacetylene and vinylacetylene
Verkruijsse, H. D.; Brandsma, L., Synthetic Communications, 1990, 20(21), 3355-8

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol ,  Trioctylmethylammonium chloride Solvents: Xylene ;  reflux; reflux
Reference
Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction
Zakrzewski, J.; Huras, B.; Sas, A.; Zelechowski, K.; Bombinska, D., Polish Journal of Chemistry, 2008, 82(5), 1051-1057

Production Method 6

Reaction Conditions
Reference
Small rings. 38. Tetra-tert-butyltetrahedrane
Maier, Guenther; Pfriem, Stephan; Schaefer, Ulrich; Malsch, Klaus Dieter; Matusch, Rudolf, Chemische Berichte, 1981, 114(12), 3965-87

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ,  Phosphonium, tetraoctyl-, chloride (1:1)
Reference
Diols as effective cocatalysts in the phase-transfer-catalyzed preparation of 1-alkynes from 1,2-dihalides
Dehmlow, Eckehard V.; Thieser, Rainer; Sasson, Yoel; Neumann, Ronny, Tetrahedron, 1986, 42(13), 3569-74

Production Method 8

Reaction Conditions
Reference
Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis
Dehmlow, Eckehard V.; Lissel, Manfred, Tetrahedron, 1981, 37(9), 1653-8

Production Method 9

Reaction Conditions
Reference
Vinyl triflates in synthesis. I. tert-Butylacetylene
Hargrove, Robert J.; Stang, Peter J., Journal of Organic Chemistry, 1974, 39(4), 581-2

Production Method 10

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives
Kakuuchi, Akito; Taguchi, Takeo; Hanzawa, Yuji, Tetrahedron Letters, 2003, 44(5), 923-926

Production Method 11

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Production Method 12

Reaction Conditions
Reference
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Nickel sulfate (NiSO4) Solvents: tert-Butanol ;  2 h, 25 - 30 °C
Reference
Alkylation of acetylene by tert-butyl alcohol
Kazakov, P. V.; Demina, E. I., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 40 °C
Reference
Substituent effects on the photorearrangement of unsymmetrically substituted diazinobarrelenes
Hsieh, Hsing-Pang; Chen, Ann-Cheng; Villarante, Nelson R.; Chuang, Gary J.; Liao, Chun-Chen, RSC Advances, 2013, 3(4), 1165-1178

Production Method 15

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  11 h, 5 °C → rt
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ;  2 h, < 30 °C → 30 °C
Reference
Regioselective synthesis of novel heterophanes from 4-amino-triazoles
Chande, Madhukar S.; Athalye, Shailesh S.; Godbole, Ajit A., Indian Journal of Chemistry, 2004, (3), 670-673

Production Method 16

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: N-Methyl-2-pyrrolidone ;  6 h, -10 °C; 1 - 2 h, rt
Reference
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonia ,  Sodium amide
1.2 Reagents: Ammonium chloride
Reference
Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds
Pruesse, Tilmann; Lebrilla, Carlito B.; Drewello, Thomas; Schwarz, Helmut, Journal of the American Chemical Society, 1988, 110(18), 5986-93

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
Reference
Synthesis of terbinafine
Han, Ying; Huang, Jizi; Tu, Shunzi, Zhongguo Yaoke Daxue Xuebao, 2001, 32(1), 8-9

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol Solvents: Xylene ;  reflux
Reference
Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry
Zakrzewski, Jerzy; Huras, Bogumila; Kryczka, Krzysztof; Sidorczuk, Wieslaw; Strzelecki, Maciej, Chemik, 2007, 60,

Production Method 20

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  10 min, 170 °C
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ;  30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ;  2 h, 30 °C
Reference
Synthesis and structural studies of novel 1,3,4-oxadiazolophanes
Chande, Madhukar S.; Godbole, Ajit A.; Coutinho, Evans; Desai, Prashant, Indian Journal of Chemistry, 2003, (2), 397-400

3,3-Dimethyl-1-butyne Raw materials

3,3-Dimethyl-1-butyne Preparation Products

3,3-Dimethyl-1-butyne Suppliers

Shanghai Jinhuan Chemical CO., LTD.
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(CAS:917-92-0) 3,3-Dimethyl-1-Butyne
Order Number:JH145
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:917-92-0)3,3-Dimethyl-1-butyne
Order Number:JH248
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated

3,3-Dimethyl-1-butyne Related Literature

Additional information on 3,3-Dimethyl-1-butyne

3,3-Dimethyl-1-Butyne: A Comprehensive Overview

3,3-Dimethyl-1-butyne, also known by its CAS number 917-92-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a terminal alkyne with a unique structure that makes it highly versatile for various applications. In recent years, advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the chemical industry.

The molecular structure of 3,3-dimethyl-1-butyne consists of a triple bond between the first and second carbon atoms, with two methyl groups attached to the third carbon atom. This arrangement not only imparts stability to the molecule but also facilitates its reactivity under specific conditions. The compound exists as a colorless liquid at room temperature and is sparingly soluble in water, making it suitable for a wide range of chemical reactions.

One of the most notable applications of 3,3-dimethyl-1-butyne is in the synthesis of complex organic molecules. Researchers have employed this compound as a key intermediate in the construction of biologically active compounds, such as pharmaceutical agents and agrochemicals. Its ability to undergo various catalytic reactions, including hydrocyanation and alkylation, has made it an indispensable tool in modern organic synthesis.

Recent studies have highlighted the potential of 3,3-dimethyl-1-butyne in the development of advanced materials. For instance, its use as a precursor for carbon nanomaterials has opened new avenues in nanotechnology. By leveraging its triple bond reactivity, scientists have successfully synthesized graphene-like structures and other carbon-based nanomaterials with exceptional electronic properties.

In addition to its role in material science, 3,3-dimethyl-1-butyne has found applications in catalysis. The compound serves as an effective ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Its ability to stabilize metal centers makes it particularly useful in asymmetric catalysis, where enantioselective outcomes are desired.

The synthesis of 3,3-dimethyl-1-butyne has also been a focal point of recent research efforts. Traditional methods involve the dehydrohalogenation of 3,3-dimethyl-1-butyldiol or the reaction of 2-pentanone with ammonia under specific conditions. However, novel approaches utilizing transition metal catalysts have emerged, offering more efficient and environmentally friendly routes to this compound.

In conclusion, 3,3-dimethyl-1-butyne, with its CAS number 917-92-0, stands as a pivotal compound in contemporary chemistry. Its diverse applications across organic synthesis, materials science, and catalysis underscore its significance in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is poised to play an even more critical role in shaping future advancements in chemistry and related disciplines.

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